molecular formula C16H23N3O3S B11248352 4-isobutyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-isobutyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Katalognummer: B11248352
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: JQBYUAVAPLZUQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a sulfonamide under acidic conditions.

    Functional Group Modification: The next step involves the introduction of the isobutyl, methyl, and propyl groups at specific positions on the benzothiadiazine ring. This can be done through alkylation reactions using appropriate alkyl halides and bases.

    Carboxamide Formation: The final step involves the formation of the carboxamide group at the 7th position of the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-isobutyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-isobutyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-isobutyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C16H23N3O3S

Molekulargewicht

337.4 g/mol

IUPAC-Name

3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C16H23N3O3S/c1-5-8-17-16(20)13-6-7-14-15(9-13)23(21,22)18-12(4)19(14)10-11(2)3/h6-7,9,11H,5,8,10H2,1-4H3,(H,17,20)

InChI-Schlüssel

JQBYUAVAPLZUQX-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)C1=CC2=C(C=C1)N(C(=NS2(=O)=O)C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.